molecular formula C12H20N2O2S2 B5638002 (3R*,4S*)-1-[(4-methyl-2-thienyl)sulfonyl]-4-propylpyrrolidin-3-amine

(3R*,4S*)-1-[(4-methyl-2-thienyl)sulfonyl]-4-propylpyrrolidin-3-amine

Cat. No. B5638002
M. Wt: 288.4 g/mol
InChI Key: OBJFCKLNSWVXCY-QWRGUYRKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of related sulfonamide compounds involves the reduction of their cyclic sulfonamide precursors, which are prepared via the stereoselective intramolecular Heck reaction of a chiral pool derived 2,5-dihydropyrrole. This method represents an efficient way to construct molecules where the aryl sulfonyl moiety acts as both an N-protecting group and as an aryl donor (Evans, 2007).

Molecular Structure Analysis

Studies involving the crystallographic and spectroscopic characterization of similar sulfonamide compounds provide insights into their molecular structure. For instance, a microwave-assisted synthesis demonstrated the eco-friendly and efficient production of novel antitumor and antimicrobial compounds, revealing their crystallization in an orthorhombic centrosymmetric crystal form and providing a detailed understanding of their molecular geometry (Azmy et al., 2021).

properties

IUPAC Name

(3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O2S2/c1-3-4-10-6-14(7-11(10)13)18(15,16)12-5-9(2)8-17-12/h5,8,10-11H,3-4,6-7,13H2,1-2H3/t10-,11-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBJFCKLNSWVXCY-QWRGUYRKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1N)S(=O)(=O)C2=CC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@H]1CN(C[C@@H]1N)S(=O)(=O)C2=CC(=CS2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H20N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3R,4S)-1-(4-methylthiophen-2-yl)sulfonyl-4-propylpyrrolidin-3-amine

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